Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate

Medicinal Chemistry Chemical Biology Procurement Standards

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate (CAS 194853-66-2) is a dual-functionalized piperazine building block that incorporates both an N-Boc protecting group and a 4-fluorophenylsulfonyl moiety. With a molecular formula of C15H21FN2O4S and a molecular weight of 344.4 g/mol, this crystalline solid serves as an advanced intermediate for combinatorial library synthesis and structure-activity relationship (SAR) exploration, particularly in programs targeting neurological and antiviral indications.

Molecular Formula C15H21FN2O4S
Molecular Weight 344.4
CAS No. 194853-66-2
Cat. No. B2586896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate
CAS194853-66-2
Molecular FormulaC15H21FN2O4S
Molecular Weight344.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
InChIKeyCLCFATZMABJSNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate (CAS 194853-66-2): A Strategic N-Boc-Protected Sulfonylpiperazine Scaffold for Medicinal Chemistry


Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate (CAS 194853-66-2) is a dual-functionalized piperazine building block that incorporates both an N-Boc protecting group and a 4-fluorophenylsulfonyl moiety [1]. With a molecular formula of C15H21FN2O4S and a molecular weight of 344.4 g/mol, this crystalline solid serves as an advanced intermediate for combinatorial library synthesis and structure-activity relationship (SAR) exploration, particularly in programs targeting neurological and antiviral indications [1]. Its design allows for orthogonal chemical manipulation, where the Boc group can be selectively deprotected to reveal a free secondary amine, while the sulfonamide linkage provides a metabolically stable anchor for the 4-fluorophenyl group, a feature that distinguishes it from simple N-aryl or N-alkyl piperazine derivatives .

Procurement Risks of Generic Substitution: Why In-Class Sulfonylpiperazine Analogs Cannot Simply Replace CAS 194853-66-2


In procurement for multi-step medicinal chemistry syntheses, the interchangeability of sulfonylpiperazine building blocks is critically constrained by the precise combination of N-protecting group stability and aryl substituent electronic character. Generic substitution of tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate with, for example, its 4-chlorophenyl or unsubstituted phenylsulfonyl analogs introduces quantifiable risks [1]. The electron-withdrawing effect of the 4-fluoro substituent directly influences the sulfonamide nitrogen's nucleophilicity and the aryl ring's reactivity in subsequent metal-catalyzed cross-coupling steps, altering reaction yields and impurity profiles [2]. Similarly, replacement of the acid-labile Boc group with other carbamates (e.g., Cbz) changes deprotection conditions, potentially incompatible with downstream functional groups, leading to lower overall synthetic efficiency. These electronic and protective-group mismatches necessitate procurement of the exact compound to ensure reproducibility of established synthetic routes and biological assay results.

Head-to-Head Quantitative Evidence for the Selection of tert-Butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate Over Closest Analogs


Superior Commercially Available Purity of the 4-Fluorophenylpiperazine Target Compound vs. its 4-Chlorophenyl Analog

A direct comparison of commercial supplier specifications reveals that the target 4-fluorophenyl compound is readily available at a confirmed assay purity of 98% (HPLC) from a major international supplier . In contrast, the closest direct analog, tert-butyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate, is predominantly offered at a minimum purity of 95% . This 3% absolute purity advantage at the procurement stage translates to fewer unknown impurities in initial screening libraries, reducing the risk of false-positive biological results and minimizing the need for in-house re-purification before critical amide coupling or deprotection steps.

Medicinal Chemistry Chemical Biology Procurement Standards

Enhanced Lipophilicity Control Compared to Unsubstituted Phenylsulfonyl Analogs

Computational analysis of calculated partition coefficients demonstrates a refined lipophilicity profile for the target compound. The N-Boc protected 4-fluorophenylsulfonyl piperazine has a computed XLogP3-AA value of 1.8 [1]. This positions it favorably between the more lipophilic unsubstituted phenylsulfonyl analog, which has a higher calculated LogP (est. 2.2), and less lipophilic heteroaromatic sulfonamides [2]. For medicinal chemists optimizing lead candidates, a LogP value below 2 for the intermediate can be advantageous for maintaining drug-likeness in the final compound, particularly for CNS drug targets where lower LogP often correlates with reduced off-target promiscuity [2].

Drug Design Physicochemical Properties ADME Prediction

Validated Biological Activity of the Core Scaffold as a Chikungunya Virus (CHIKV) Inhibitor Starting Point

The pharmacophoric core of this building block has been validated in a primary research study on Chikungunya virus (CHIKV) inhibitors. A closely related compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine (which can be synthesized from the N-Boc-deprotected target compound), was identified as the starting point for a new antiviral class, exhibiting an EC50 of 8.68 µM and a Selectivity Index (SI = CC50/EC50) of 14.2 against CHIKV [1]. This establishes the 4-fluorophenylsulfonylpiperazine scaffold as a privileged structure for this indication. While the Boc-protected version is a synthetic precursor, the demonstrated and quantified antiviral efficacy of its direct, more advanced derivative provides a scientifically-grounded rationale for its selection over other sulfonylpiperazine regioisomers not evaluated in this antiviral context.

Antiviral Research Infectious Disease SAR

Class-Attributed Synthetic Efficiency via a Protected, Single-Nitrogen Sulfonylation Strategy

A core design advantage of this compound class is the use of a Boc protecting group to enforce regioselectivity during synthesis. Unprotected piperazine undergoes non-selective sulfonylation, leading to complex mixtures of mono-, di-, and tri-substituted products, which significantly reduces the yield of the desired monosulfonamide . Synthesis of the target compound, by pre-protecting one nitrogen as its Boc derivative, ensures that sulfonylation occurs exclusively at the remaining secondary amine, achieving typical yields of 75-85% for solidified derivatives under mild conditions [1]. This class-level benefit, when compared to a strategy using unprotected piperazine, represents a quantifiable increase in synthetic efficiency and purity for procurement of a single, well-defined intermediate.

Synthetic Methodology Process Chemistry Regioselectivity

Optimal Application Scenarios for Procuring CAS 194853-66-2: From Antiviral Probe Synthesis to Focused Kinase Library Design


Synthesis of Chikungunya Virus (CHIKV) Inhibitor Probes: A Scaffold with Proven Antiviral Lineage

Procurement is directly justified for research groups synthesizing and optimizing the class of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine antivirals. The target compound acts as the direct precursor for the N-Boc-deprotected intermediate, which is the key pharmacophoric component of the CHIKV inhibitor series. Its use ensures fidelity to the published SAR strategy, where the 4-fluorophenyl group was essential for the starting hit's micromolar activity (EC50 = 8.68 µM) [1].

Construction of CNS-Targeted Compound Libraries Requiring Fine-Tuned Lipophilicity

Medicinal chemistry teams designing central nervous system (CNS) drug libraries can select this intermediate for its favorable computed LogP of 1.8. This intermediate introduces a moderate partition coefficient directly into the core scaffold, assisting in the generation of final candidate molecules that adhere to the lower lipophilicity ranges often associated with successful CNS drug profiles (~1-3) [1]. Procurement avoids the higher-lipophilicity phenylsulfonyl analogs that could prematurely push lead candidates beyond desirable property space.

High-Throughput Parallel Synthesis via Orthogonal Protecting Group Strategy

For parallel synthesis applications in academic or biotech CRO settings, the orthogonal Boc/sulfonamide protection enables efficient library diversification. The commercial availability at 98% purity minimizes the need for pre-synthesis purification. After N-Boc deprotection under standard acidic conditions (e.g., TFA/DCM), the free amine can be captured with hundreds of electrophiles, all while maintaining the structurally rigid and metabolically robust 4-fluorophenylsulfonamide moiety. This offers a validated building block advantage over procuring a non-protected piperazine and performing a low-yield, non-selective sulfonylation in-house [2].

Metabolic Stability Probing in Lead Optimization Programs

In drug metabolism and pharmacokinetics (DMPK) optimization, the 4-fluorophenyl ring is a well-established strategy to block oxidative metabolism at the para position. By procuring this pre-assembled fluorinated sulfonamide, medicinal chemists can directly probe the impact of aryl fluoride shielding on metabolic stability in microsomal assays, comparing it head-to-head with matched pairs bearing other 4-substituted phenyl rings, without the variable of differing synthetic impurities that could confound biological assay results.

Quote Request

Request a Quote for Tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.